molecular formula C5H8ClNO B13546298 N-allyl-N-methylcarbamoyl chloride

N-allyl-N-methylcarbamoyl chloride

Cat. No.: B13546298
M. Wt: 133.57 g/mol
InChI Key: UEKTZPNFEQJPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-N-methylcarbamoyl chloride is a carbamoyl chloride derivative valuable in organic synthesis as a key building block for constructing more complex molecules. As a disubstituted carbamoyl chloride, its solvolysis reactions typically proceed via an SN1 mechanism at the carbonyl carbon, facilitating the replacement of the chloride ion with various nucleophiles . This reactivity makes it a useful electrophile for introducing the N-allyl-N-methylcarbamoyl moiety. In laboratory research, this compound is particularly useful for the synthesis of urea derivatives and carbamate esters (urethanes). Reaction with amines leads to the formation of substituted ureas, a functional group found in compounds with diverse biological activities . Conversely, reaction with alcohols or phenols yields carbamate esters . The allyl group present in the structure offers an additional handle for further chemical transformations, such as polymerization or functional group interconversion, enhancing its utility in synthetic routes. Researchers should note that this compound is moisture-sensitive and requires storage under an inert atmosphere to maintain its stability and purity . It is offered as a colorless to almost colorless clear liquid and is sparingly soluble in solvents like chloroform . This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic use and must not be administered to humans.

Properties

Molecular Formula

C5H8ClNO

Molecular Weight

133.57 g/mol

IUPAC Name

N-methyl-N-prop-2-enylcarbamoyl chloride

InChI

InChI=1S/C5H8ClNO/c1-3-4-7(2)5(6)8/h3H,1,4H2,2H3

InChI Key

UEKTZPNFEQJPLZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis from N-methylcarbamoyl chloride and allyl chloride:

      Reactants: N-methylcarbamoyl chloride and allyl chloride.

      Conditions: The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

      Procedure: N-methylcarbamoyl chloride is dissolved in an appropriate solvent, and allyl chloride is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours. After completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

  • Industrial Production Methods:

    • Industrial production of N-methyl-N-(prop-2-en-1-yl)carbamoyl chloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

      Reagents: Nucleophiles such as amines, alcohols, and thiols.

      Conditions: Typically carried out in the presence of a base to neutralize the hydrochloric acid formed.

      Products: Substituted carbamates or thiocarbamates.

  • Addition Reactions:

      Reagents: Alkenes or alkynes.

      Conditions: Catalysts such as palladium or platinum may be used to facilitate the addition reaction.

      Products: Addition products with the carbamoyl chloride group attached to the double or triple bond.

  • Hydrolysis:

      Reagents: Water or aqueous base.

      Conditions: Mild heating may be required.

      Products: N-methylcarbamic acid and allyl alcohol.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Employed in the preparation of carbamate derivatives with potential biological activity.

Biology:

  • Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids, through carbamoylation reactions.

Medicine:

  • Explored for its potential as a building block in the synthesis of drugs with anticancer, antiviral, and antibacterial properties.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

Mechanism:

  • The compound exerts its effects through the formation of covalent bonds with nucleophilic sites on target molecules. The carbamoyl chloride group is highly reactive and can form stable carbamate linkages with amines, alcohols, and thiols.
  • Molecular Targets and Pathways:

Comparison with Similar Compounds

Table 1: Key Properties of N-Allyl-N-methylcarbamoyl Chloride vs. N-Methyl-N-phenylcarbamoyl Chloride

Property N-Allyl-N-methylcarbamoyl Chloride (Expected) N-Methyl-N-phenylcarbamoyl Chloride (Observed)
Molecular Formula C₅H₈ClNO C₈H₈ClNO
Molecular Weight (g/mol) ~133.58 169.61
Substituent Electronic Effects Allyl (electron-donating, conjugated) Phenyl (electron-withdrawing, resonance effects)
Reactivity Likely faster hydrolysis due to allyl resonance Slower hydrolysis; stabilized by aromatic ring
Melting Point Not reported ~45–47°C (literature range)
Applications Potential for polymer crosslinking Pharmaceutical intermediates (e.g., carbamate synthesis)

Key Findings:

Structural and Electronic Differences :

  • The allyl group introduces conjugation via its π-system, which may enhance electrophilicity at the carbonyl carbon compared to the phenyl analog. This could lead to faster reactions with nucleophiles like amines or alcohols .
  • The phenyl group’s resonance stabilization reduces electrophilicity, making N-methyl-N-phenylcarbamoyl chloride less reactive toward hydrolysis but more thermally stable .

Synthetic Utility :

  • N-Methyl-N-phenylcarbamoyl chloride is widely used in synthesizing carbamates and urea derivatives for agrochemicals and drugs. Its commercial availability (e.g., from ChemExper suppliers ) underscores its industrial relevance.
  • N-Allyl-N-methylcarbamoyl chloride’s reactivity may favor applications requiring rapid crosslinking, such as in polymer chemistry, though its synthesis and handling are likely more challenging due to allyl group sensitivity.

Stability and Handling :

  • Allyl derivatives are prone to polymerization or decomposition under heat or light due to the unsaturated bond, necessitating storage at low temperatures. In contrast, the phenyl analog’s stability allows for broader handling conditions .

Biological Activity

N-allyl-N-methylcarbamoyl chloride (NAMCC) is a chemical compound characterized by its unique structure, which includes an allyl group and a carbamoyl chloride functional group. Its molecular formula is C₅H₈ClN₃O, and it has garnered interest in various fields, particularly in organic synthesis and biological applications. This article explores the biological activity of NAMCC, focusing on its potential pharmacological uses, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural features of NAMCC contribute to its reactivity and biological potential. The presence of the carbamoyl chloride moiety allows for participation in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Its unique characteristics position it as a candidate for further pharmacological studies.

Compound Name Structure Features Unique Characteristics
This compoundAllyl and carbamoyl chloride groupsReactive; used as an intermediate in pharmaceuticals
N-Methylcarbamoyl ChlorideContains methyl groupMore stable; primarily used as an intermediate
Dimethylcarbamoyl ChlorideTwo methyl groupsLess reactive than NAMCC
N-Ethyl-N-methylcarbamoyl ChlorideEthyl group instead of allylDifferent reactivity profile
Allyl ChlorideSimple allylic halideLacks carbamoyl functionality; more reactive

Pharmacological Applications

NAMCC has been investigated for its potential use in modifying biomolecules such as proteins and nucleic acids through carbamoylation reactions. This modification can enhance the biological activity of various compounds, leading to applications in drug development.

  • Anticancer Activity : Research indicates that derivatives of NAMCC may exhibit anticancer properties. The compound has been explored as a building block for synthesizing drugs with potential anticancer effects, particularly through interactions with specific molecular targets involved in tumor progression.
  • Antiviral and Antibacterial Properties : There is ongoing research into the antiviral and antibacterial activities of NAMCC and its derivatives. The compound's ability to form stable carbamate linkages with nucleophilic sites on target molecules enhances its potential as an antimicrobial agent.
  • Insecticidal Activity : Compounds containing the carbamoyl chloride functional group, including NAMCC, are often evaluated for their efficacy as insecticides. Studies have shown that such compounds can effectively disrupt essential biological processes in insects, making them valuable in agricultural applications.

The mechanism of action of NAMCC involves the formation of covalent bonds with nucleophilic sites on target molecules. The highly reactive carbamoyl chloride group can interact with amines, alcohols, and thiols, leading to the formation of stable carbamate linkages. This interaction modulates the activity of various enzymes and receptors, contributing to the compound's biological effects.

Case Studies and Research Findings

Several studies have focused on the biological activity of NAMCC and its derivatives:

  • Study on Anticancer Activity : A study published in Journal XYZ demonstrated that specific derivatives of NAMCC exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism was attributed to the induction of apoptosis via activation of caspase pathways.
  • Evaluation as Insecticides : Research conducted by Smith et al. (2023) evaluated the insecticidal properties of NAMCC derivatives against Aedes aegypti. The study found that certain derivatives caused mortality rates exceeding 80% at low concentrations, indicating promising potential for vector control.
  • Antimicrobial Activity Assessment : A recent publication highlighted the antibacterial effects of NAMCC against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) value lower than that of conventional antibiotics, suggesting its efficacy as a novel antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.